Sensory Threshold and Aroma Profile of MMB vs. 3MH and 4MMPOH in Aqueous Alcohol Model Solution
In a foundational study characterizing new volatile thiols in Sauvignon blanc wines, Tominaga et al. (1998) directly compared the sensory properties of 3-Mercapto-3-methylbutan-1-ol (MMB) with 4-mercapto-4-methylpentan-2-ol (4MMPOH) and 3-mercaptohexan-1-ol (3MH). The analysis, conducted in an aqueous alcohol model solution, revealed that MMB has a significantly higher perception threshold of 1500 ng/L, imparting an odor of cooked leeks [1]. In contrast, the two comparator compounds exhibited a perception threshold of approximately 60 ng/L and were described as having aromas reminiscent of citrus zest and grapefruit [1].
| Evidence Dimension | Perception threshold and odor quality in aqueous alcohol model solution |
|---|---|
| Target Compound Data | Perception threshold: 1500 ng/L; Odor: cooked leeks |
| Comparator Or Baseline | 4MMPOH & 3MH: Perception threshold: ~60 ng/L; Odor: citrus zest, grapefruit |
| Quantified Difference | Threshold of MMB is 25-fold higher (25x) than that of 3MH and 4MMPOH |
| Conditions | Aqueous alcohol model solution |
Why This Matters
The 25-fold difference in sensory threshold dictates that MMB is a far less potent flavorant than 3MH or 4MMPOH, which is a critical consideration for procurement when a robust, less volatile savory note is required versus a highly potent fruity impact.
- [1] Tominaga, T., Furrer, A., Henry, R., & Dubourdieu, D. (1998). Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Flavour and Fragrance Journal, 13(3), 159-162. View Source
